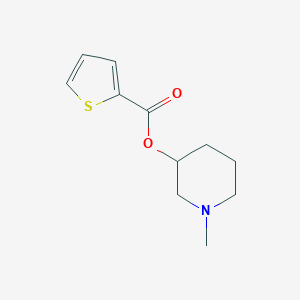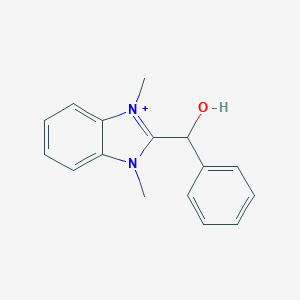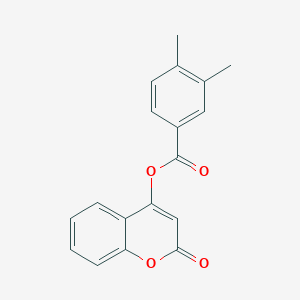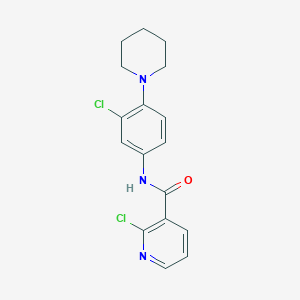![molecular formula C19H19N3O B252693 N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known as MMB-PB, and it belongs to the class of benzylamine derivatives. MMB-PB has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of MMB-PB is not fully understood, but it is believed to involve the activation of the PPARγ receptor. PPARγ is a nuclear receptor that plays a role in regulating gene expression and has been implicated in various diseases. MMB-PB has been shown to bind to PPARγ and activate its transcriptional activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMB-PB has been shown to have a variety of biochemical and physiological effects. In cancer cells, MMB-PB has been shown to induce apoptosis by activating caspase-3 and -9. In inflammation research, MMB-PB has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, MMB-PB has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMB-PB in lab experiments is its relatively low toxicity compared to other compounds. MMB-PB has been shown to have low cytotoxicity in cancer cells, making it a promising candidate for further research. However, one limitation of using MMB-PB in lab experiments is its limited water solubility, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for MMB-PB research. One area of interest is its potential use in combination therapy for cancer treatment. MMB-PB has been shown to enhance the effects of other anticancer drugs, and further research is needed to explore its potential in combination therapy. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease. MMB-PB has been shown to have neuroprotective effects, and further research is needed to explore its potential in treating neurological disorders. Additionally, further research is needed to explore the full mechanism of action of MMB-PB and its potential use in other diseases.
Conclusion
In conclusion, MMB-PB is a promising compound that has gained attention in scientific research due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of MMB-PB in various diseases and to explore its use in combination therapy and neurological disorders.
Métodos De Síntesis
MMB-PB can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzylamine and 3-(2-pyrimidinyloxy)benzyl chloride in the presence of a base. This reaction yields MMB-PB as a white solid. Other methods involve the use of different reagents and conditions, but the overall goal is to produce MMB-PB with high purity and yield.
Aplicaciones Científicas De Investigación
MMB-PB has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MMB-PB has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MMB-PB has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, MMB-PB has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Nombre del producto |
N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Fórmula molecular |
C19H19N3O |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H19N3O/c1-15-6-8-16(9-7-15)13-20-14-17-4-2-5-18(12-17)23-19-21-10-3-11-22-19/h2-12,20H,13-14H2,1H3 |
Clave InChI |
DKNDXBAONQMEDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)


![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)
